3-Fluoro-5-(thiophen-3-YL)phenol
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Overview
Description
3-Fluoro-5-(thiophen-3-yl)phenol: is an organic compound that features a phenol group substituted with a fluorine atom at the 3-position and a thiophene ring at the 5-position. This compound is of interest due to its unique structural properties, which combine the characteristics of both phenol and thiophene derivatives. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(thiophen-3-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-fluorophenylboronic acid and 3-bromothiophene can be used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like DMF or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(thiophen-3-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom and thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-Fluoro-5-(thiophen-3-yl)phenol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique electronic properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(thiophen-3-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom and thiophene ring can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the phenol group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
3-Fluorophenol: Lacks the thiophene ring, resulting in different chemical and biological properties.
5-(Thiophen-3-yl)phenol: Lacks the fluorine atom, which affects its reactivity and interactions.
3-Fluoro-5-(methylthio)phenol: Contains a methylthio group instead of the thiophene ring, leading to variations in its properties.
Uniqueness: 3-Fluoro-5-(thiophen-3-yl)phenol is unique due to the combination of the fluorine atom and thiophene ring, which imparts distinct electronic and steric effects
Properties
IUPAC Name |
3-fluoro-5-thiophen-3-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAQJLIQGPNMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684082 |
Source
|
Record name | 3-Fluoro-5-(thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-37-3 |
Source
|
Record name | 3-Fluoro-5-(thiophen-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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